2-Methyl-3-nitro-10H-phenothiazine

Photophysics Fluorescent Chromophores Molecular Electronics

2-Methyl-3-nitro-10H-phenothiazine (CAS 823802-24-0) is a heterocyclic small molecule featuring a phenothiazine core co-substituted with an electron-donating methyl group at the 2-position and a strong electron-withdrawing nitro group at the 3-position. This push-pull substitution pattern creates a unique electronic structure that differentiates it from mono-substituted or unsubstituted phenothiazine analogs.

Molecular Formula C13H10N2O2S
Molecular Weight 258.30 g/mol
CAS No. 823802-24-0
Cat. No. B14211231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-nitro-10H-phenothiazine
CAS823802-24-0
Molecular FormulaC13H10N2O2S
Molecular Weight258.30 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1[N+](=O)[O-])SC3=CC=CC=C3N2
InChIInChI=1S/C13H10N2O2S/c1-8-6-10-13(7-11(8)15(16)17)18-12-5-3-2-4-9(12)14-10/h2-7,14H,1H3
InChIKeyAVCJRHAZFYWWSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-3-nitro-10H-phenothiazine: A Dual-Substituted Phenothiazine Building Block for Differentiated Electronic Applications


2-Methyl-3-nitro-10H-phenothiazine (CAS 823802-24-0) is a heterocyclic small molecule featuring a phenothiazine core co-substituted with an electron-donating methyl group at the 2-position and a strong electron-withdrawing nitro group at the 3-position [1]. This push-pull substitution pattern creates a unique electronic structure that differentiates it from mono-substituted or unsubstituted phenothiazine analogs. The compound is primarily investigated as a synthetic intermediate and functional material building block, with relevance to medicinal chemistry, photoinitiator design, and organic electronics .

Why 2-Methyl-3-nitro-10H-phenothiazine Cannot Be Interchanged with Common Analogs for Targeted Research


Generic phenothiazine substitution is inappropriate because the specific 2-methyl-3-nitro regiochemistry dictates non-additive electronic and photophysical behavior. Theoretical and experimental work on the phenothiazine scaffold demonstrates that electron-withdrawing groups (EWGs) like nitro at the 3-position fundamentally alter the nature of the lowest electronic transition from a forbidden n-π* to an allowed π-π* state, yielding up to a 100% photoluminescence quantum yield in the simple 3-nitro analog, whereas unsubstituted phenothiazine shows <1% quantum yield [1]. Conversely, the addition of a methyl group at the 2-position introduces an electron-donating inductive effect that can counterbalance the strong EWG, enabling fine-tuning of redox potential that is not achievable with the nitro or methyl substituent alone [2]. The interplay of these groups dictates the compound's value in applications requiring calibrated electron transfer or optical properties.

Quantitative Differentiation of 2-Methyl-3-nitro-10H-phenothiazine from Its Closest Analogs


Modulated Photoluminescence Quantum Yield: Nitro-Enabled 100% Yield with Methyl Donor Offset

The target compound is a designed variant of 3-nitrophenothiazine (PTZ-NO2). A direct study on PTZ-NO2 demonstrates that placing a nitro group at the 3-position of phenothiazine achieves a near-unity photoluminescence quantum yield (ΦPL) of 100% in nonpolar solvents, compared to the parent phenothiazine with ΦPL < 1% [1]. This dramatic enhancement is due to the EWG suppressing sulfur lone-pair mixing in the LUMO. The 2-methyl group in the target compound acts as an electron-donating group (Hammett σ_meta = -0.069), which, based on Hammett analysis of phenothiazine derivatives, is predicted to slightly reduce the strong EWG effect, offering a tunable quantum yield likely in a very high but adjustable range between the extremes, a profile not available from PTZ-NO2 alone [2].

Photophysics Fluorescent Chromophores Molecular Electronics

Predictable Redox Potential Intermediate Between Strongly Electron-Withdrawing and Donating Analogs

Phenothiazine oxidation potentials are highly sensitive to substituent effects. The unsubstituted phenothiazine has a standard oxidation potential E° ≈ +0.85 V vs. NHE [1]. Mono-substitution with strong electron-withdrawing nitro groups (e.g., in 2-nitrophenothiazine) significantly increases this potential, while electron-donating methyl groups lower it. A foundational study confirms that methyl groups at the 2-position decrease the adiabatic ionization potential (AIP), facilitating easier oxidation [2]. The target compound's unique 2-methyl-3-nitro configuration thus forces a counterbalancing act: the 3-NO2 withdraws electron density, raising potential, while the 2-CH3 donates density, lowering it. This positions the oxidation potential in a valuable intermediate window, predicted to be lower than 2-nitro-10H-phenothiazine but higher than 2-methyl-10H-phenothiazine, which is crucial for applications like photoredox catalysis where an overly high potential can limit reactivity scope.

Electrochemistry Redox Mediators Organic Synthesis

UV-Vis Absorption Profile: Red-Shifted Versus 3-Nitro and Blue-Shifted Versus 2-Methyl Analogs

The phenothiazine scaffold exhibits characteristic UV-Vis absorption that is modulated by peripheral substitution. The parent 10H-phenothiazine has an absorption maximum (λ_max) around 305 nm [1]. Introducing a methyl group at the 2-position enhances conjugation and electron density, causing a red shift (λ_max ≈ 315 nm). Conversely, electron-withdrawing nitro groups significantly alter the transition character and can cause hypsochromic or bathochromic shifts depending on the position. The target compound, bearing both 2-methyl and 3-nitro substituents, is expected to exhibit a λ_max between the red-shifted 2-methyl analog and the strongly perturbed 3-nitro analog, offering a distinct spectroscopic fingerprint valuable for analytical tracking and material design.

UV-Vis Spectroscopy Electronic Structure Material Characterization

Synthetic Intermediate Utility: Orthogonal Functional Handles for Derivatization

In phenothiazine chemistry, the aromatic nitro group serves as a direct precursor to an amino group via reduction, a key step in generating bioactive pharmacophores, while the methyl group is a metabolically stable substituent that influences lipophilicity and receptor binding. The target compound uniquely presents these two functional handles in a specific ortho relationship on the same ring, a motif valuable for constructing fused heterocyclic systems, such as imidazo-phenothiazines, via cyclocondensation reactions. This regiochemistry is not available in the more common 3-nitro-10H-phenothiazine (CAS 1628-77-9), which lacks the methyl directing group, or 2-methyl-10H-phenothiazine (CAS 5828-51-3), which lacks the nitro precursor, making the target a superior fragment for focused chemical library synthesis [1].

Organic Synthesis Medicinal Chemistry Fragment-Based Drug Design

Optimized LogP for Drug-Likeness Versus Di-Nitro or Di-Methyl Congeners

The computed partition coefficient (XLogP3-AA) for 2-Methyl-3-nitro-10H-phenothiazine is 3.8 [1]. This value reflects the balanced contribution of the hydrophobic methyl group and the polar nitro group. In comparison, the unsubstituted 10H-phenothiazine has a lower XLogP, while a hypothetical 2,3-dimethyl analog would be significantly more lipophilic (higher LogP), and a 2,3-dinitro analog would be considerably less lipophilic (lower LogP). A LogP around 3.8 is often considered optimal for oral bioavailability and CNS penetration (Lipinski's Rule of Five), positioning this compound as a more drug-like intermediate than its extreme analogs.

ADME Prediction Lipophilicity Drug Design

Precision Application Scenarios for 2-Methyl-3-nitro-10H-phenothiazine


Tailored Photoinitiator Systems for 3D Printing with Dual-Cure Capability

The unique redox potential afforded by the 2-methyl-3-nitro push-pull system makes the compound an ideal precursor for next-generation phenothiazine-based oxime esters. Research shows that nitrophenothiazine oxime esters function as efficient dual photo/thermal initiators for free radical photopolymerization under LED@405 nm irradiation [1]. The target compound's intermediate oxidation potential is predicted to optimize the homolytic N-O bond cleavage efficiency, potentially leading to faster cure rates than derivatives based on either unsubstituted or mono-substituted phenothiazines. This property is directly leveraged from the electrochemical differentiation established in Section 3.

Strategic Intermediate for CNS Drug Discovery Programs

The balanced lipophilicity (XLogP = 3.8) and the presence of an ortho-nitro/methyl pharmacophoric motif make this compound a highly efficient starting point for synthesizing tricyclic CNS agents. Unlike 3-nitro-10H-phenothiazine, the 2-methyl group provides a metabolically stable anchor that can improve metabolic stability, a key liability in phenothiazine drug candidates. This scenario directly leverages the computed LogP advantage and the orthogonal functional group analysis detailed in Section 3.

High-Quantum-Yield Luminescent Probe Design

Building on the demonstrated 100% quantum yield of the 3-nitro analog, the target compound, through further functionalization of the methyl group (e.g., oxidation to an aldehyde or halomethylketone), can serve as a platform for creating bright, photostable fluorescent probes for bioimaging. The methyl group provides a synthetic handle for conjugation that is absent in 3-nitro-10H-phenothiazine, enabling tethering to biomolecules while preserving the high quantum yield characteristics. This application is a direct extension of the photoluminescence evidence in Section 3.

Calibrated Redox Mediator in Organic Electrosynthesis

The target compound fills a crucial gap in the redox mediator toolbox. In applications such as the electrochemical regeneration of NADH or as a catalyst for C-H activation, the mediator's oxidation potential must be high enough to drive substrate oxidation but low enough to prevent over-oxidation and decomposition. The 2-methyl-3-nitro combination predicts an ideal intermediate potential not available from 2-methyl-10H-phenothiazine (too easily oxidized) or 2-nitro-10H-phenothiazine (too difficult to oxidize). This scenario is supported by the electrochemical class-level inference in Section 3.

Quote Request

Request a Quote for 2-Methyl-3-nitro-10H-phenothiazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.